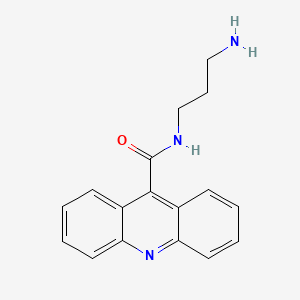

N-(3-aminopropyl)acridine-9-carboxamide

Description

Historical Context of Acridine (B1665455) Scaffold Exploration in Chemical Biology

The story of acridine begins in the late 19th century with its isolation from coal tar. However, its significance in chemical biology truly blossomed in the early 20th century with the discovery of the antibacterial properties of acriflavine (B1215748) and the antimalarial activity of quinacrine. uea.ac.ukresearchgate.net These early findings established the acridine scaffold as a privileged structure in medicinal chemistry, capable of interacting with biological macromolecules. The planar, tricyclic aromatic system of acridine was identified as a key feature for its biological activity, particularly its ability to intercalate between the base pairs of DNA. This mode of action became a central theme in the subsequent development of acridine-based compounds. nih.govnih.gov Over the decades, the acridine framework has been a fertile ground for the synthesis of a vast array of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties. uea.ac.uk

Significance of Acridine-9-carboxamide (B1655379) Motif in Molecular Design

Within the broad family of acridine derivatives, the acridine-9-carboxamide motif holds particular importance. The introduction of a carboxamide group at the 9-position of the acridine ring provides a versatile handle for chemical modification, allowing for the attachment of various side chains. This strategic placement enables the fine-tuning of the compound's physicochemical properties, such as solubility, and its biological activity.

Rationale for Investigating N-(3-aminopropyl)acridine-9-carboxamide

The specific investigation of This compound is driven by the desire to understand how the introduction of a flexible, positively charged side chain at the 9-carboxamide position influences the properties of the acridine scaffold. The 3-aminopropyl group offers several key features:

Flexibility: The three-carbon linker provides conformational flexibility, which can be crucial for optimal positioning of the molecule within a biological target, such as the grooves of DNA.

Basic Amino Group: The terminal primary amine is protonated at physiological pH, conferring a positive charge to the side chain. This positive charge can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby enhancing binding affinity. nih.gov

Hydrogen Bonding Potential: The amine group can act as a hydrogen bond donor, potentially forming specific interactions with DNA bases or amino acid residues in enzymes, which can contribute to the molecule's specificity and activity.

By studying this particular derivative, researchers can gain valuable insights into the structure-activity relationships of acridine-9-carboxamides and further refine the design of new molecules with tailored biological or chemical functionalities.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)acridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c18-10-5-11-19-17(21)16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11,18H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXOMYGQQOTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442867 | |

| Record name | N-(3-aminopropyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259221-98-2 | |

| Record name | N-(3-aminopropyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to N-(3-aminopropyl)acridine-9-carboxamide

The construction of this compound is typically achieved through a multi-step process that involves the initial synthesis of the acridine (B1665455) core, followed by the formation of the amide linkage to the aminopropyl side chain.

The synthesis of the foundational acridine ring system can be accomplished through several named reactions. nih.govptfarm.pl These methods provide access to acridine and its derivatives, which serve as the primary precursors for the target molecule.

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.org It is a classical approach to generating 9-substituted acridines. nih.govwikipedia.org

Ullmann Synthesis: In this reaction, a primary amine is condensed with an aromatic carboxylic acid in the presence of a strong mineral acid, followed by cyclization and dehydrogenation steps to yield the acridine structure. nih.govptfarm.pl A variation involves the Ullmann condensation of 2-bromobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid, which can then be cyclized. rsc.org

Friedlander Synthesis: This route involves treating the salt of anthranilic acid with 2-cyclohexenone at elevated temperatures to produce 9-methyl acridine. nih.govptfarm.pl

These strategies are fundamental to producing the acridine-9-carboxylic acid or related precursors necessary for the subsequent steps. nih.gov

The crucial step in the synthesis is the formation of the amide bond between the carboxyl group at the 9-position of the acridine ring and the primary amine of the side chain. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods. luxembourg-bio.com

A common route begins with acridine-9-carboxylic acid, which is activated to facilitate the reaction with the amine. bohrium.com One method of activation involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. Acridine-9-carbonyl chloride hydrochloride is a key intermediate for this purpose, as it reacts readily with nucleophiles like amines to form the desired amide linkage. lookchem.com

Alternatively, peptide coupling reagents are widely used to mediate the direct reaction between the carboxylic acid and the amine. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive towards the amine, leading to the formation of the amide bond. youtube.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and avoid side reactions. luxembourg-bio.com

The final structural element, the (3-aminopropyl) side chain, is introduced by reacting the activated acridine-9-carboxylic acid derivative with an appropriate diamine. For this compound, this involves using 1,3-diaminopropane (B46017).

The reaction typically involves the nucleophilic attack of one of the amino groups of 1,3-diaminopropane on the activated carboxyl group of the acridine precursor. bohrium.com Careful control of stoichiometry is necessary to favor mono-acylation and minimize the formation of di-acylated byproducts. The synthesis of various N-(9-acridinyl) amino acid derivatives has been demonstrated by reacting 9-chloroacridine (B74977) with the corresponding amino acids, showcasing the versatility of this approach for incorporating different side chains. mdpi.com

Precursor Chemistry and Intermediate Derivatives

The successful synthesis of this compound relies on the availability and purity of key precursors and intermediates.

The primary precursor is acridine-9-carboxylic acid . Its synthesis can be achieved through methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) derivatives with compounds like resorcinol (B1680541) or phloroglucinol (B13840) under basic conditions. scribd.com

A highly valuable intermediate is 9-chloroacridine . It is often synthesized from N-phenylanthranilic acid by treatment with phosphorus oxychloride (POCl₃). rsc.orgpharmaguideline.com This chlorinated intermediate is particularly useful as it can readily undergo nucleophilic substitution with various amines, including the precursors for the desired side chain. rsc.org

Another important intermediate is acridine-9-carbonyl chloride hydrochloride , which is a reactive acylating agent used to introduce the acridine-9-carboxamide (B1655379) moiety. lookchem.comtheclinivex.com It is typically prepared from acridine-9-carboxylic acid.

| Precursor/Intermediate | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| Acridine-9-carboxylic acid | C₁₄H₉NO₂ | Primary starting material for the carboxamide functional group. | bohrium.comscribd.com |

| 9-Chloroacridine | C₁₃H₈ClN | Reactive intermediate for nucleophilic substitution with amines. | rsc.orgpharmaguideline.com |

| Acridine-9-carbonyl chloride hydrochloride | C₁₄H₈Cl₂NO | Activated form of acridine-9-carboxylic acid for amide bond formation. | lookchem.comtheclinivex.com |

| N-Phenylanthranilic acid | C₁₃H₁₁NO₂ | Precursor to 9-chloroacridine via cyclization. | rsc.orgnih.gov |

| 1,3-Diaminopropane | C₃H₁₀N₂ | Source of the aminopropyl side chain. | bohrium.com |

Diversification of this compound Structure

Modifications to the core structure of this compound are explored to understand structure-activity relationships. This primarily involves introducing various substituents onto the acridine ring system.

The placement and electronic nature of substituents on the tricyclic acridine core can significantly influence the molecule's properties. bohrium.com Research into related acridine-9-carboxamide derivatives has provided valuable insights into these effects.

Electronic Effects: The introduction of electron-donating groups, such as methoxy (B1213986) or alkyl groups, can alter the electron density of the ring system. Studies have shown that compounds with an electron-donating group at the 7- or 8-position of the acridine moiety were more biologically active, potentially due to more effective interaction with biological targets like DNA. rsc.org Conversely, electron-withdrawing groups can make the acridine ring more neutral at physiological pH. nih.gov

Steric Effects: The size and position of substituents can create steric hindrance, which may affect how the molecule interacts with its target. For example, substituents at the 3' position of a 9-anilinoacridine (B1211779) ring were found to lower DNA binding affinity due to steric inhibition. nih.gov However, substituents at the 5-position of 9-aminoacridine-4-carboxamides can enhance stacking interactions within a DNA binding site. nih.gov

Positional Isomerism: The specific position of a substituent is critical. For instance, in a series of acridine-benzimidazole conjugates, a butyl group at position 2 of the acridine ring resulted in a more active compound compared to smaller alkyl groups like ethyl or methyl at the same position. rsc.org

Modifications of the Aminoalkyl Linker

The aminoalkyl linker in acridine-9-carboxamide derivatives is a critical determinant of their biological activity, influencing properties such as DNA binding affinity and cytotoxicity. Researchers have systematically investigated the impact of varying the length and nature of this linker.

Studies on a series of N-(ω-aminoalkyl)acridine-4-carboxamides have demonstrated that the length of the alkyl chain significantly affects the compound's affinity for DNA. Optimal DNA thermal stabilization has been observed with derivatives carrying a two-carbon linker. nih.gov This suggests that a shorter linker facilitates a more favorable interaction between the acridine chromophore and the DNA base pairs.

In the context of N-(9-acridinyl) amino acid derivatives, a clear correlation has been established between the length of the aliphatic side chain and the compound's biological activity. It has been observed that derivatives with longer side chains tend to exhibit lower antiproliferative activity. mdpi.com This finding underscores the importance of the linker's length in modulating the cytotoxic potential of these compounds. For instance, a series of N-(9-acridinyl) amino acid derivatives with varying amino acid side chains were synthesized and evaluated for their anti-Toxoplasma gondii activity, where the side chain length was identified as a key factor influencing both toxicity and activity. mdpi.comnih.gov

The table below summarizes the findings from a study on N-(9-acridinyl) amino acid derivatives, highlighting the influence of the amino acid side chain on their biological activity.

| Compound ID | Amino Acid Side Chain | Key Finding | Reference |

| AAD7 | 6-aminohexanoic acid | Longer side chain derivatives displayed lower antiproliferative activity. | mdpi.com |

| AAD8 | 4-aminobutanoic acid | Side chain length is a crucial factor for toxicity and activity. | nih.gov |

These findings collectively indicate that the aminoalkyl linker is not merely a spacer but an active component of the pharmacophore, and its modification provides a powerful tool for fine-tuning the biological profile of acridine-9-carboxamides.

Derivatization at the Terminal Amine Group

One approach to derivatization involves the synthesis of bis(9-aminoacridine-4-carboxamides), where two acridine units are joined by a linker that incorporates the terminal amine functionality. A study on such compounds compared derivatives with ethylpiperidino and N-methylpiperidin-4-yl sidechains. nih.gov The results, as detailed in the table below, indicated that the nature of the substituent on the terminal amine has a profound effect on cytotoxicity.

| Linker Type | Terminal Amine Moiety | Cytotoxicity (IC₅₀) | Reference |

| Flexible alkyl chain | Ethylpiperidino | 99 - 1100 nM | nih.gov |

| Flexible alkyl chain | N-methylpiperidin-4-yl | Generally less cytotoxic than the ethylpiperidino series | nih.gov |

These findings suggest that bulkier and more hydrophobic substituents on the terminal amine can enhance cytotoxic activity.

Another common strategy for derivatization is the condensation of 9-chloroacridines with various primary and secondary amines. This approach allows for the introduction of a wide range of functional groups at the terminal position. nih.gov For example, the synthesis of novel acridine N-acylhydrazone derivatives has been reported, where the terminal amine is part of a hydrazone linkage. mdpi.com These modifications can lead to compounds with altered biological activities, including potential anticancer properties.

Furthermore, the terminal amine can be incorporated into more complex cyclic systems. The synthesis of 9-aminoacridine-4-carboxamide (B19687) derivatives with varied aromatic amines attached to the acridine ring has been explored. arabjchem.org The nature of these aromatic substituents has been shown to influence the anticancer activity of the resulting compounds.

The versatility of the terminal amine group allows for the creation of large libraries of this compound derivatives with diverse functionalities, enabling a thorough exploration of the structure-activity relationships within this chemical class.

Molecular Mechanisms of Action and Biological Targets

Nucleic Acid Interaction Mechanisms

The primary mode of interaction between acridine-9-carboxamide (B1655379) derivatives and DNA is through intercalation, a process where the planar acridine (B1665455) chromophore inserts itself between the base pairs of the DNA double helix. mdpi.commdpi.com This interaction is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the acridine and the DNA bases.

Acridine-9-carboxamide derivatives are well-established DNA intercalators. mdpi.commdpi.com The planar nature of the acridine ring system allows it to fit snugly into the space created when the DNA helix unwinds locally to accommodate the molecule. This intercalation event causes a distortion in the DNA structure, which can interfere with the binding of proteins that are essential for DNA replication and transcription. mdpi.com The biological activity of these compounds is closely linked to their ability to bind to DNA. benthamdirect.com

Derivatives of 9-aminoacridine-4-carboxamide (B19687) have demonstrated a pronounced preference for intercalating at GC-rich sequences in DNA. This selectivity is a significant feature of this class of compounds. Studies have shown that the highest affinity binding sites are often found in clusters of GC base pairs, while regions with consecutive AT pairs are generally avoided. The 4-carboxamide group itself is considered a primary determinant of this GC specificity. It is thought to form hydrogen bonds with the functional groups present in the minor groove of GC base pairs.

It is important to note that while the 4-carboxamide derivatives show strong GC preference, the specific sequence selectivity of N-(3-aminopropyl)acridine-9-carboxamide has not been as extensively studied. However, the general principles of acridine-DNA interactions suggest that the acridine moiety would still drive intercalation.

The efficiency of DNA intercalation is a function of both the planar acridine chromophore and the nature of the side chain attached to it. The π-conjugated planar structure of the acridine ring enhances the hydrophobicity of the molecule, which facilitates its interaction with the hydrophobic core of the DNA duplex. researchgate.net

Beyond the canonical B-form DNA, acridine derivatives have been shown to interact with and stabilize non-canonical DNA structures such as G-quadruplexes and Holliday junctions. uea.ac.uk G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, including telomeres and gene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase, which is a target in cancer therapy. Monomeric 3-carboxamide acridine derivatives have been found to be particularly effective at stabilizing G-quadruplex structures. uea.ac.uk Some studies have also indicated that acridine derivatives can interact with the i-motif, a four-stranded structure formed in cytosine-rich sequences.

By intercalating into the DNA helix, this compound and related compounds can create physical barriers that impede the progression of DNA and RNA polymerases. This obstruction of enzymatic machinery leads to the inhibition of both DNA replication and transcription. researchgate.net The distortion of the DNA backbone caused by intercalation can also trigger cellular DNA damage responses. If the damage is too extensive to be repaired, it can lead to the activation of apoptotic pathways and cell death. Some acridine derivatives have been shown to induce DNA damage, which can activate repair pathways and, in some cases, lead to cell cycle arrest.

DNA Intercalation of Acridine-9-carboxamide Derivatives

Other Potential Biological Targets

The biological activity of acridine derivatives is not limited to topoisomerase inhibition. Their ability to interact with DNA and other cellular components opens up a range of other potential biological targets.

Enzymatic Inhibition beyond Topoisomerases

The planar aromatic structure of the acridine ring allows for interactions with various enzymes. While the primary focus of acridine research has been on topoisomerases, the potential for inhibition of other enzymes exists. However, no specific studies were identified that investigated the inhibitory activity of this compound on other enzymatic pathways.

Protein-Ligand Binding Interactions

The interaction of small molecules with proteins is fundamental to their biological activity. The aminopropyl side chain of this compound could potentially engage in specific interactions with protein targets. However, detailed studies characterizing the protein-ligand binding profile of this specific compound, including binding affinities and interaction sites, are not available in the reviewed literature.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with DNA Binding Affinity

The interaction with DNA is a cornerstone of the mechanism of action for many acridine (B1665455) derivatives. The affinity of this binding is highly sensitive to modifications in both the acridine chromophore and the carboxamide side chain. The planar acridine ring intercalates between DNA base pairs, while the side chain interacts with the DNA grooves.

Key structural features that influence DNA binding affinity include:

The Carboxamide Linker: The 9-carboxamide group is crucial for orienting the side chain and can participate in hydrogen bonding interactions within the DNA grooves.

The Protonated Side Chain: A positively charged side chain, such as the aminopropyl group, is vital for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Substituents on the Acridine Ring: The electronic properties of substituents on the acridine ring can modulate the intercalative binding. Electron-donating groups may enhance the electron density of the aromatic system, potentially influencing stacking interactions with DNA bases.

Studies on a series of 5-substituted 9-aminoacridine-4-carboxamides have shown that non-phenyl 5-substituents can increase DNA binding affinities by approximately three-fold nih.gov. This enhancement is attributed to improved stacking interactions between the substituent and the cytosine base at the intercalation site nih.gov. In contrast, modifications such as the introduction of a thiosemicarbazone moiety at the 9-position have yielded derivatives with high DNA binding constants, suggesting that the nature of the substituent significantly impacts the strength of the interaction mdpi.com.

| Compound/Modification | Key Structural Feature | DNA Binding Constant (Kb) (M-1) | Reference |

|---|---|---|---|

| Acridine-thiosemicarbazone derivatives | Thiosemicarbazone moiety at position 9 | 1.74 × 104 to 1.0 × 106 | mdpi.com |

| 3,9-Disubstituted acridines | Various substituents at positions 3 and 9 | 2.81 × 104 to 9.03 × 104 | nih.gov |

| N-(9-acridinylthiocarbamoyl)glycine | Glycine moiety linked via thiocarbamoyl | 1.4 × 105 | mdpi.com |

| N-(9-acridinylthiocarbamoyl)tryptophan | Tryptophan moiety linked via thiocarbamoyl | 2.9 × 106 | mdpi.com |

Impact of Side Chain Length and Composition on Biological Activity

The side chain at the 9-position of the acridine ring plays a pivotal role in determining the biological activity of these compounds. Its length, flexibility, and the nature of its functional groups can significantly influence cytotoxicity and antitumor efficacy.

Research has shown that there is an optimal length for the aliphatic side chain. For instance, in a series of 9-acridinyl amino acid derivatives, compounds with medium-length aliphatic side chains exhibited the highest antiproliferative activity, while very long side chains were found to be unfavorable nih.govmdpi.com. This suggests that the side chain must be of sufficient length to effectively interact with the DNA groove, but not so long as to introduce steric hindrance or unfavorable conformational entropy.

The composition of the side chain is equally important. The introduction of amino acids into the side chain can lead to new derivatives with potentially minimal toxicity mdpi.comnih.gov. Furthermore, the presence of aromatic substituents within the side chain has been identified as a key factor affecting both the toxicity and activity of these compounds mdpi.comnih.gov.

| Compound Series | Side Chain Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 9-Acridinyl amino acid derivatives | Varying length of linear aliphatic chains | Medium length is optimal; very long chains are unfavorable. | nih.govmdpi.com |

| N10-substituted acridone-2-carboxamides | N-butyl derivative | Showed significant cytotoxicity. | nih.gov |

| N10-substituted acridone-2-carboxamides | N-propyl derivatives | Exhibited good cytotoxicity against MCF-7 cells. | nih.gov |

Positional and Electronic Effects of Acridine Ring Substituents

Substituents on the acridine ring can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its biological activity. The position of the substituent is critical, as it can affect the planarity of the ring system and its ability to intercalate into DNA.

Structure-activity relationship studies have revealed that:

Electron-withdrawing groups at certain positions can enhance cytotoxic activity. For example, in a series of 2-methyl-9-substituted acridines, an electron-withdrawing group at the meta-position of an aromatic amine substituent at the 9-position was found to be more active than an electron-releasing group researchgate.net.

The position of substitution on the acridine moiety has a significant effect on antitumor activity rsc.org. For instance, substitution at the 2-position of the acridine ring with a butyl group resulted in a more active compound compared to those with ethyl or methyl groups at the same position rsc.org.

The nature of the substituent also plays a role. In the same series of 2-methyl-9-substituted acridines, a chloro group at the meta-position of the 9-anilino ring was found to be more active than a trifluoromethyl group researchgate.net.

These findings underscore the importance of the electronic and steric properties of the substituents and their precise location on the acridine core for optimizing biological activity.

| Compound Series | Substituent Position and Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Methyl-9-substituted acridines | Electron-withdrawing group (m-position of 9-anilino ring) | More active than electron-releasing groups. | researchgate.net |

| 2-Methyl-9-substituted acridines | Cl (m-position of 9-anilino ring) | More active than CF3 at the same position. | researchgate.net |

| Acridine-benzimidazole conjugates | Butyl group at position 2 | More active than ethyl or methyl groups. | rsc.org |

Stereochemical Considerations in Derivatives

The introduction of chiral centers into the structure of acridine derivatives can lead to significant differences in biological activity between enantiomers. This stereoselectivity can arise from differences in how the enantiomers interact with chiral biological macromolecules such as DNA and enzymes.

A notable example is the development of chiral platinum-acridine agents. In a study involving platinum-acridine hybrids with chiral linkers derived from pyrrolidine and piperidine scaffolds, the cytotoxicities of the enantiomers varied by more than three orders of magnitude nih.gov. The (R)-enantiomer of a platinum complex with an N-(piperidin-3-yl) linker was 100 times more effective at killing non-small-cell lung cancer cells than its (S)-enantiomer nih.gov.

This dramatic difference in activity was correlated with cellular uptake and DNA adduct formation. The more potent (R)-enantiomer accumulated in cancer cells significantly faster and produced 50-fold higher levels of DNA adducts than the (S)-enantiomer nih.gov. These findings highlight the critical importance of stereochemistry in the design of acridine-based therapeutic agents and demonstrate that chiral discrimination can occur at the cellular level, leading to profound differences in pharmacological effects.

Comparative SAR with Related Acridine Derivatives

The structure-activity relationships of N-(3-aminopropyl)acridine-9-carboxamide can be further understood by comparing its properties with those of related acridine derivatives.

3,9-Disubstituted vs. 3,6-Disubstituted Acridines: These two classes of derivatives exhibit different modes of binding to DNA. A study on 3,9-disubstituted acridines revealed a positive correlation between entropy changes and DNA binding constants for a series of phenylalkyl derivatives, which was opposite to what was observed for 3,6-disubstituted acridines nih.gov. This suggests distinct mechanisms of DNA interaction for these positional isomers nih.gov.

Acridine-Thiosemicarbazone Derivatives: The addition of a thiosemicarbazone moiety to the acridine nucleus has been shown to positively influence its intercalating ability mdpi.com. These derivatives exhibit high affinity for DNA, with binding constants significantly higher than that of the well-known acridine derivative, amsacrine mdpi.com. However, no direct correlation was found between their DNA-binding affinity and in vitro antiproliferative activity, suggesting that DNA binding is involved in but not the sole determinant of their biological mechanism mdpi.com.

Platinum-Acridine Hybrids: Linking a platinum complex to a 9-aminoacridine (B1665356) carboxamide results in agents with a more efficient mechanism for DNA binding compared to cisplatin nih.govresearchgate.net. These hybrid molecules combine the DNA intercalating properties of the acridine moiety with the DNA coordinating ability of platinum, leading to different DNA damage profiles and potentially overcoming resistance to conventional platinum-based drugs nih.gov.

| Acridine Derivative Class | Key Comparative Feature | SAR Finding | Reference |

|---|---|---|---|

| 3,9-Disubstituted vs. 3,6-Disubstituted Acridines | Positional Isomerism | Exhibit different modes of DNA binding. | nih.gov |

| Acridine-Thiosemicarbazones | Substitution at position 9 | Enhanced DNA intercalation power compared to amsacrine. | mdpi.com |

| Platinum-Acridine Hybrids | Hybridization with a metal complex | More efficient DNA binding mechanism than cisplatin. | nih.govresearchgate.net |

Preclinical Research in Cellular and Non Human Models

In Vitro Cellular Studies

In vitro studies have been instrumental in elucidating the cellular and molecular effects of N-(3-aminopropyl)acridine-9-carboxamide and its derivatives. These studies have primarily focused on their impact on cell cycle, ability to induce programmed cell death, and broad-spectrum anti-proliferative activity.

Research into the effects of this compound analogs on cell cycle regulation has revealed a distinct mechanism of action. Specifically, a derivative of this compound has been shown to cause an arrest in the G2/M phase of the cell cycle in A549 lung carcinoma cells. nih.gov This interruption of the cell division process is a common characteristic of compounds that act as topoisomerase inhibitors. nih.gov By halting the cell cycle at this critical checkpoint, the compound prevents the proliferation of cancerous cells.

The induction of apoptosis, or programmed cell death, is a key indicator of a compound's potential as an anticancer agent. Several studies have demonstrated that derivatives of 9-aminoacridine (B1665356), a core component of this compound, are effective inducers of apoptosis. These compounds have been shown to block the catalytic cycle of topoisomerase II, which leads to cell death in a variety of cancer cell lines. nih.gov Furthermore, acridine-core naphthoquinone compounds have also been noted for their pro-apoptotic effects. nih.gov An acridine-retrotuftsin analog has been specifically identified as an inducer of apoptotic cell death in melanoma cells. nih.gov

This compound and its related compounds have demonstrated significant anti-proliferative activity across a range of cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several derivatives. For instance, a derivative of this compound exhibited a potent inhibitory effect on the A549 lung epithelial carcinoma cell line, with an IC50 value of approximately 6 μM. nih.gov The anti-proliferative activity of 3,9-disubstituted acridines has also been observed in prostate cancer cell lines. frontiersin.org In glioma cells, related 9-amino acridine (B1665455) compounds have shown low micromolar half-maximal effective dose (ED50) values. nih.gov

Table 1: Inhibitory Concentration (IC50) of this compound Derivatives in Various Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| This compound analog | A549 (Lung Carcinoma) | ~ 6 |

| This compound analog | K562 (Chronic Myelogenous Leukemia) | Comparable to or lower than amsacrine |

This table is based on data reported for closely related analogs of this compound.

The use of three-dimensional (3D) cell culture systems, such as spheroids and organoids, is becoming increasingly important in preclinical research as they more accurately mimic the in vivo environment of tumors. nih.govnih.gov These complex in vitro models allow for a better understanding of cell-cell interactions and drug resistance mechanisms. nih.gov While the advantages of these systems in cancer research are well-documented, a review of the current scientific literature did not yield specific studies investigating the effects of this compound in 3D cell culture, spheroid, or organoid models.

In Vivo Studies in Non-Human Animal Models

Following promising in vitro results, the evaluation of acridine derivatives has progressed to in vivo studies in non-human animal models. These studies are crucial for understanding the biological activity and potential therapeutic efficacy of these compounds in a whole-organism context.

In vivo studies using various disease models have provided evidence for the antitumor activity of compounds structurally related to this compound.

In a study utilizing an Ehrlich ascites carcinoma model in mice, a 9-aminoacridine derivative demonstrated significant antitumor effects. Treatment with this compound led to a notable reduction in both tumor volume and the viability of tumor cells.

Another area of investigation has focused on the immunomodulatory properties of acridine derivatives. In a syngeneic mouse tumor model, quinacrine-like acridines were found to enhance anti-tumor immune responses. nih.gov This effect was attributed to the downregulation of FoxP3, a key protein in regulatory T cells which are known to suppress anti-tumor immunity. nih.gov

Furthermore, in an orthotopic glioblastoma mouse model, treatment with a 9-amino acridine compound resulted in a significant increase in the survival of the tumor-bearing mice, highlighting its potential for treating aggressive brain cancers. nih.gov

Table 2: Summary of In Vivo Antitumor Activity of Acridine Derivatives in Animal Models

| Compound Class | Animal Model | Disease Model | Key Findings |

|---|---|---|---|

| 9-Aminoacridine Derivative | Mice | Ehrlich Ascites Carcinoma | Significant reduction in tumor volume and cell viability. |

| Quinacrine-like Acridines | Mice | Syngeneic Tumor Model | Enhanced anti-tumor immune response via FoxP3 downregulation. nih.gov |

| 9-Amino Acridine Compound | Mice | Orthotopic Glioblastoma | Significant increase in survival of glioma-bearing mice. nih.gov |

Assessment of Molecular Target Engagement in Animal Tissues

While direct in vivo studies detailing the molecular target engagement of this compound in animal tissues are not extensively documented in publicly available literature, the mechanism of action for structurally similar acridine-9-carboxamide (B1655379) derivatives has been investigated, suggesting a primary interaction with DNA and topoisomerase enzymes.

Research on related 9-aminoacridine-4-carboxamide (B19687) compounds indicates that a key molecular event is the intercalation of the acridine chromophore into DNA. This binding is often stabilized by interactions between the carboxamide side chain and the DNA backbone. For instance, studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, a close structural analog, have revealed that the kinetics of DNA dissociation are a critical determinant of biological activity. A proposed model for the interaction of these derivatives with DNA involves the acridine portion inserting itself between DNA base pairs, with the side chain lying in the minor groove. This interaction can be further stabilized by hydrogen bonds between the carboxamide and the terminal amino group of the side chain with the DNA bases, such as the O2 atom of a cytosine residue. nih.gov

Furthermore, many acridine derivatives function as topoisomerase poisons. These agents intercalate into DNA and stabilize the "cleavable complex," a transient intermediate in the topoisomerase catalytic cycle where the enzyme has introduced a break in the DNA strand and is covalently attached to it. By stabilizing this complex, the religation of the DNA strand is inhibited, leading to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. In vivo studies on other 9-aminoacridine derivatives have demonstrated their ability to protect against the cytotoxicity of established topoisomerase II-directed drugs in P388 leukemia models, suggesting a competitive or modulatory interaction at the level of the topoisomerase II-DNA complex. nih.gov It is hypothesized that these DNA intercalating agents can restrict the conformational flexibility of DNA, thereby hindering the ability of topoisomerase II to form the cleavable complex. nih.gov

While these studies on related compounds provide strong inferential evidence for the likely molecular targets of this compound in animal tissues, further research is required to definitively characterize its specific in vivo target engagement profile.

Radioiodination and Imaging Studies

The acridine scaffold has been a subject of interest for the development of radiolabeled probes for diagnostic imaging and targeted radionuclide therapy. Various acridine derivatives have been successfully radioiodinated and evaluated in preclinical animal models for different applications.

Radioiodination Methods:

Imaging Studies with Radioiodinated Acridine Derivatives:

Several studies have explored the use of radioiodinated acridine derivatives for in vivo imaging, primarily using Single Photon Emission Computed Tomography (SPECT). These studies have focused on targeting specific pathological features, such as amyloid plaques in Alzheimer's disease and prion deposits in prion diseases.

In one study, a series of quinacrine-based acridine derivatives were synthesized and radioiodinated for the imaging of amyloid-β (Aβ) plaques. nih.gov While some of the initial derivatives showed good binding affinity to Aβ aggregates in vitro, they exhibited poor brain uptake in normal mice. nih.gov However, further modifications led to compounds with improved blood-brain barrier permeability. For instance, [125I]labeled 6-Iodo-2-methoxy-9-methylaminoacridine and 2,9-Dimethoxy-6-iodo acridine demonstrated excellent initial brain uptake and fast washout, which are desirable properties for an imaging agent. nih.gov

Another area of investigation has been the development of radioiodinated acridine derivatives for imaging prion protein (PrPSc) deposits in the brain. nih.gov In these studies, quinacrine-based acridine derivatives were also utilized. The 2-methoxy derivative, [125I]2, showed a high binding affinity for recombinant mouse prion protein aggregates. nih.gov Fluorescence imaging with the non-radioactive version of this compound confirmed its ability to label thioflavin T-positive amyloid deposits in the brains of mice infected with mouse-adapted bovine spongiform encephalopathy. nih.gov

Targeted Radionuclide Therapy:

Beyond imaging, radioiodinated acridine derivatives have been evaluated for targeted radionuclide therapy, particularly for melanoma. nih.gov The rationale is to use the acridine scaffold to deliver a cytotoxic dose of radiation from an Auger electron-emitting isotope like 125I directly to the tumor cells. In a preclinical evaluation, two iodinated acridine derivatives were shown to possess DNA intercalating properties and induced significant radiotoxicity in B16F0 melanoma cells after being labeled with 125I. nih.gov The study highlighted that the cellular distribution of the radiolabeled compound is crucial for its therapeutic efficacy, with nuclear localization being a key factor for the radiotoxicity of 125I. nih.gov

The following table summarizes the findings of selected radioiodinated acridine derivatives in preclinical studies:

| Compound/Derivative | Application | Animal Model | Key Findings | Reference |

| [125I]6-Iodo-2-methoxy-9-methylaminoacridine | Aβ Plaque Imaging | Normal Mice | Excellent initial brain uptake (3.0% dose/g at 2 min) and fast washout. | nih.gov |

| [125I]2,9-Dimethoxy-6-iodo acridine | Aβ Plaque Imaging | Normal Mice | Excellent initial brain uptake (4.4% dose/g at 2 min) and fast washout. | nih.gov |

| [125I]2 (2-methoxy derivative) | Prion Deposit Imaging | mBSE-infected mice | High binding affinity to prion aggregates (Kd = 43.4 nM). | nih.gov |

| Iodinated Acridine Derivative | Melanoma Radionuclide Therapy | - | Induced significant radiotoxicity in B16F0 melanoma cells. Nuclear localization enhanced radiotoxicity. | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Analyses of Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand and predict the binding of ligands like N-(3-aminopropyl)acridine-9-carboxamide to their biological targets.

The planar aromatic structure of the acridine (B1665455) core is ideally suited for intercalation, a mode of binding where the molecule inserts itself between the base pairs of DNA. Computational modeling has been pivotal in visualizing and quantifying this process.

Docking studies on related 9-aminoacridine (B1665356) derivatives have consistently shown that the primary mode of interaction with DNA is intercalation. nih.gov The acridine chromophore stacks between adjacent base pairs, stabilized by hydrophobic forces and van der Waals interactions. nih.gov For instance, the crystal structure of a related compound, 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide, bound to a DNA hexamer d(CGTACG)₂, reveals that the drug molecule intercalates at the CpG dinucleotide steps. nih.gov The side chain, in this case, the dimethylaminoethyl group, lies in the major groove, with its protonated amine forming hydrogen bonds with the N7 and O6 atoms of a guanine (B1146940) base. nih.gov A bridging water molecule further stabilizes the complex by forming hydrogen bonds between the carboxamide group and a phosphate (B84403) oxygen of the DNA backbone. nih.gov

The structure of 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide complexed with d(CGTACG)₂ has also been determined, showing the ligand intercalated at a CpG step. nih.gov These structural studies confirm that intercalation causes significant conformational changes in the DNA, including the unwinding of the helix. For the 5-fluoro analog, the unwinding at the intercalation site was measured to be between 8° and 12°. nih.gov

Table 1: Key Interactions in Acridine-DNA Intercalation Complexes

| Interacting Moiety of Compound | Interacting Moiety of DNA | Type of Interaction | Reference |

|---|---|---|---|

| Acridine Ring | DNA Base Pairs (CpG steps) | π-π Stacking, Van der Waals | nih.gov |

| Protonated Side-Chain Amine | Guanine (N7, O6 atoms) in Major Groove | Hydrogen Bonding | nih.gov |

| Carboxamide Group | Phosphate Backbone (via water bridge) | Hydrogen Bonding | nih.gov |

Besides DNA, acridine derivatives are known to inhibit enzymes, particularly topoisomerases. Molecular docking has been instrumental in exploring these interactions. Studies on novel 3,9-disubstituted acridines show that these compounds can interact with both topoisomerase I and topoisomerase IIα. nih.gov Docking simulations suggest different binding modes for the two enzymes, highlighting the ability of the acridine scaffold to adapt to different protein environments. nih.gov

In the context of topoisomerase inhibition, the acridine derivative intercalates into the DNA at the site of cleavage, forming a ternary complex with the enzyme and DNA. This stabilizes the cleaved complex and prevents the re-ligation of the DNA strand, ultimately leading to cell death. The side chain of the acridine compound often plays a crucial role by making specific contacts with amino acid residues in the enzyme's active site. For example, studies with 5-phenyl substituted acridine-4-carboxamides suggest that the phenyl group may interact directly with the topoisomerase protein, which is not directly correlated with DNA binding properties alone. nih.gov Other studies have identified that certain 9-amino-acridines can interfere with the DNA-binding activity of the transcription factor FoxP3, suggesting a broader range of protein targets. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecular systems over time. For this compound and its analogs, MD simulations complement static docking studies by revealing the stability of the ligand-target complex and the conformational changes that occur upon binding.

MD simulations of 9-substituted acridine derivatives complexed with their targets have been used to analyze the stability of the interactions. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) are monitored over the simulation time (e.g., 20-50 ns). researchgate.net Stable RMSD values for the complex suggest that the ligand remains securely bound in the active site, while RMSF data can pinpoint which parts of the protein and ligand are flexible or rigid. researchgate.net These simulations have confirmed the stability of acridine compounds within the binding pockets of their targets. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as charge distribution, molecular orbitals, and reactivity. These methods offer a fundamental understanding of the forces driving molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For various series of acridine derivatives, 3D-QSAR studies have been performed to explore the molecular properties that have the highest influence on their activity. ijpsonline.com These models often reveal that specific steric, electronic, and hydrophobic features are critical for biological function. For example, a QSAR study on a series of 3,9-disubstituted acridines found a strong correlation between the lipophilicity of the compounds and their ability to stabilize the intercalation complex with DNA. nih.gov Similarly, QSAR models for other classes of carboxamides have shown that the presence of specific functional groups, such as electron-withdrawing substituents, can be favorable for activity. researchgate.net These models serve as valuable guides for optimizing the acridine scaffold to enhance its desired biological effects.

Prediction of Interaction Landscapes and Binding Free Energies

A crucial goal of computational chemistry in drug design is the accurate prediction of binding affinity, often expressed as the binding free energy (ΔG). Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, physics-based approaches to calculate these energies. nih.gov

While specific FEP or TI studies for this compound are not widely published, computational docking studies for related acridine derivatives have yielded binding affinity scores. For example, docking of 3β-cholesteryl N-(9-acridinyl) carbamate (B1207046) to DNA produced a computed affinity of -17.34 kcal/mol, indicating very strong binding. digitellinc.com These scoring functions, while less accurate than rigorous free energy calculations, provide a rapid way to estimate binding affinity and rank potential drug candidates. The accuracy of such predictions is generally within an RMSE of 1-2 kcal/mol. nih.gov These calculations are essential for understanding the potency of compounds and for prioritizing which analogs to synthesize in a lead optimization campaign. nih.gov

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Methodologies for Novel Analogs

The synthesis of acridine (B1665455) derivatives has been a subject of extensive study, with efforts aimed at creating novel compounds with improved pharmacological profiles. nih.gov Future research will likely focus on moving beyond traditional multi-step synthetic routes, which can be time-consuming and result in moderate yields, as seen in the eight-step process for some 3,9-disubstituted acridines. nih.gov The development of more efficient, one-pot synthesis approaches, such as those used for certain N-(9-acridinyl) amino acid derivatives, represents a significant step forward. mdpi.com

Advanced methodologies will likely incorporate combinatorial chemistry and high-throughput synthesis techniques to rapidly generate large libraries of N-(3-aminopropyl)acridine-9-carboxamide analogs. These efforts will be guided by structure-activity relationship (SAR) studies, which indicate that specific substitutions, such as a 7-methoxy or an electron-deficient nitro group, can be crucial for activity and selectivity. nih.gov The goal is to design and synthesize analogs with precisely tailored properties, enhancing their interaction with specific biological targets while minimizing off-target effects.

Elucidation of Nuanced Molecular Interactions and Signaling Pathways

While the ability of the acridine scaffold to intercalate with DNA is a well-established mechanism, future research must delve deeper into more specific molecular interactions. nih.govresearchgate.net The biological activities of acridine carboxamides are often attributed to their effects on nucleic acid synthesis through DNA binding. researchgate.net Structural studies have provided high-resolution insights into these interactions, showing how derivatives can intercalate between CpG dinucleotide steps and form hydrogen bonds with the DNA backbone. nih.gov

However, emerging evidence suggests that these compounds can modulate specific signaling pathways. A key future direction is the identification and characterization of these protein-level interactions. For instance, studies have shown that certain 9-amino-acridines can selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the FoxP3 transcription factor and its downstream gene regulation. nih.gov Elucidating these nuanced mechanisms will require a combination of biophysical techniques, structural biology (X-ray crystallography and NMR), and advanced computational modeling to understand how these molecules interact with specific proteins and disrupt signaling cascades. nih.gov This knowledge is critical for developing highly targeted therapeutic agents.

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases. researchgate.net Polypharmacology, the ability of a single molecule to interact with multiple targets simultaneously, offers a more efficacious approach. researchgate.netnih.gov The acridine scaffold is considered a "privileged" structure in medicinal chemistry, partly due to its inherent ability to interact with diverse biomolecular targets. jppres.com

Future research will focus on intentionally designing this compound analogs as multi-targeting agents. nih.gov This strategy can enhance therapeutic effects and reduce the likelihood of drug resistance. jppres.comunifi.it For example, acridine derivatives have been designed as dual inhibitors of kinases like Src and MEK, which are involved in cancer cell proliferation. dartmouth.edu In silico methods are increasingly used to predict the multi-target profiles of new compounds, allowing for the rational design of molecules that can modulate several key pathways involved in a disease's pathogenesis. jppres.com Exploring the polypharmacological potential of this compound class could lead to the development of powerful new therapeutics for complex diseases like cancer. unifi.it

Integration of Omics Data for Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound and its analogs, future research must integrate large-scale "omics" data. nih.gov Technologies such as transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to a compound, moving beyond the analysis of a single pathway.

Application in Advanced Preclinical Models and Systems Biology

To better predict clinical outcomes, it is essential to evaluate novel compounds in advanced preclinical models that more accurately reflect human disease. Future studies on this compound analogs will move beyond simple 2D cell cultures to more complex systems. These include:

Patient-derived xenografts (PDXs) and organoids , which retain the heterogeneity and architecture of the original human tumor.

Syngeneic mouse models , which have a competent immune system, allowing for the study of immuno-modulatory effects. nih.gov

Ex vivo studies on patient-derived tissues, such as lymph node samples from cancer patients, which can provide direct evidence of a compound's activity on human immune cells. nih.gov

Systems biology will play a crucial role in integrating the complex, multi-scale data generated from these models. nih.gov By combining experimental data with computational modeling, a systems biology approach can provide a holistic understanding of a drug's mechanism of action across different biological scales, from molecular interactions to the response of the entire organism. This integrated approach will be vital for translating promising preclinical results into effective clinical applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(3-aminopropyl)acridine-9-carboxamide derivatives?

- Methodological Answer : Microwave-assisted synthesis is a common approach for introducing N-(3-aminopropyl) groups into polymer networks, as demonstrated in the modification of VBC/DVB copolymers. Key steps include optimizing reaction time and temperature, monitoring chlorine content via elemental analysis (e.g., 5.30 mmol/g Cl in VBC/DVB), and characterizing water regain properties for sorbent applications . For acridine derivatives, analogous methods may involve coupling acridine-9-carboxylic acid with 3-aminopropylamine using activating agents like HATU or EDC.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-Transform Infrared (FTIR) spectroscopy validates amide bond formation (C=O stretch ~1650 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight verification. For polymer-supported derivatives, elemental analysis (Cl/N content) and thermogravimetric analysis (TGA) assess functional group incorporation and thermal stability .

Q. What safety precautions are necessary when handling N-(3-aminopropyl) derivatives in laboratory settings?

- Methodological Answer : Follow GHS protocols for acute toxicity (Category 3) and skin corrosion (Category 1B). Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement emergency measures (e.g., skin decontamination with water, inhalation relief via fresh air). Store compounds in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the modification yield of N-(3-aminopropyl) groups in polymer-supported synthesis?

- Methodological Answer : Vary microwave irradiation parameters (power, duration) to enhance functional group grafting. For example, trans-1,4-diaminocyclohexane achieved 88.3% modification yield in Ag(I) sorption resins. Monitor real-time reaction kinetics via in-situ FTIR or Raman spectroscopy to identify optimal termination points. Post-synthesis, validate yield through nitrogen content analysis and sorption capacity testing (e.g., 130.7 mg Ag(I)/g for diaminocyclohexane resins) .

Q. What computational methods are suitable for studying the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) elucidate electronic interactions between acridine moieties and DNA/base pairs. Molecular dynamics (MD) simulations predict binding affinities to duplex DNA or G-quadruplex structures. Density Functional Theory (DFT) calculates HOMO-LUMO gaps to correlate electronic properties with intercalation efficiency .

Q. How should researchers address discrepancies in sorption capacity data when evaluating N-(3-aminopropyl) derivatives for metal recovery?

- Methodological Answer : Conduct controlled comparative studies using standardized solutions (e.g., synthetic vs. real chloride leaching solutions). Fit kinetic data to models like pseudo-first-order (R² > 0.99 for Ag(I) sorption) to identify rate-limiting steps. Investigate competitive ion effects (e.g., Cu(II), Zn(II)) via selectivity coefficients. Replicate experiments under varying pH (2–6) and ionic strength to isolate confounding factors .

Q. In designing bioactivity studies, how can the DNA-binding affinity of acridine derivatives be quantitatively assessed?

- Methodological Answer : Use fluorescence quenching assays with ethidium bromide-displacement to calculate binding constants (Kb). UV-Vis titration (Scatchard plots) determines stoichiometry. Circular Dichroism (CD) monitors conformational changes in DNA (e.g., B-to-Z transitions). For cellular studies, confocal microscopy tracks acridine localization in nuclei using autofluorescence properties .

Q. What strategies can mitigate side reactions during the synthesis of N-(3-aminopropyl)carboxamide derivatives?

- Methodological Answer : Employ orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired coupling. Optimize solvent polarity (e.g., DMF for solubility vs. THF for steric control) and reaction temperature (0–25°C). Use scavenger resins (e.g., Wang resin) to trap unreacted reagents. Purify intermediates via flash chromatography (silica gel, 10–20% MeOH/CH₂Cl₂ gradient) .

Data Contradiction Analysis

Q. How can conflicting reports on the sorption efficiency of N-(3-aminopropyl) derivatives be resolved?

- Methodological Answer : Cross-validate methodologies: For example, Ag(I) sorption capacities ranged from 105.4–130.7 mg/g across resins due to differences in functional group rigidity (pipecoline vs. diaminocyclohexane). Reanalyze raw data using unified metrics (e.g., mmol/g instead of mg/g) and control for variables like particle size distribution (sieving to 100–200 µm) and swelling behavior in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.